9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione
Overview
Description
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione is a synthetic steroidal compound. It is structurally related to progesterone and is often used in various hormonal therapies. This compound is known for its unique arrangement of double bonds in the steroid nucleus, which contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .
Mode of Action
Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .
Biochemical Pathways
The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .
Pharmacokinetics
Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .
Result of Action
The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .
Biochemical Analysis
Biochemical Properties
Dydrogesterone Impurity A, like dydrogesterone, is likely to interact with progesterone receptors in the body . These interactions play a crucial role in its biochemical reactions. The nature of these interactions is typically characterized by the compound binding to the progesterone receptors, which can then influence various biochemical pathways.
Cellular Effects
Dydrogesterone, the parent compound, is known to regulate the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus . It’s plausible that Dydrogesterone Impurity A may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dydrogesterone is a selective progesterone receptor agonist . This suggests that Dydrogesterone Impurity A might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Dydrogesterone has been shown to be stable under various conditions . It’s possible that Dydrogesterone Impurity A may exhibit similar stability and degradation patterns, as well as long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Dydrogesterone has been shown to produce antigonadotropic effects at sufficient doses in animals . It’s possible that Dydrogesterone Impurity A may have similar dosage-dependent effects, including threshold effects, toxic effects at high doses, or other adverse effects.
Metabolic Pathways
Dydrogesterone is metabolized in the liver, primarily through the hydrogenation of the 20-keto group . Dydrogesterone Impurity A may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the selective oxidation of pregnenolone derivatives followed by a series of dehydrogenation and isomerization reactions to introduce the desired double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to more saturated steroidal structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation reactions.
Saturated Steroidal Structures: Resulting from reduction reactions.
Substituted Steroids: Produced through nucleophilic substitution reactions.
Scientific Research Applications
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormonal therapies, particularly in the treatment of menopausal symptoms and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features but different biological activities.
Pregnenolone: A precursor steroid with a simpler structure and different functional roles.
Hydroxyprogesterone: A hydroxylated derivative with distinct pharmacological properties.
Uniqueness
9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione is unique due to its specific arrangement of double bonds, which imparts unique chemical reactivity and biological activity compared to other similar steroidal compounds.
Properties
IUPAC Name |
(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYHHQZKIYROJ-CWJKEVGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177589 | |
Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23035-53-2 | |
Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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